Cas no 58729-32-1 ((thiomorpholin-3-yl)methanol)

(Thiomorpholin-3-yl)methanol is a versatile heterocyclic compound featuring both a thiomorpholine ring and a hydroxymethyl functional group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The thiomorpholine moiety enhances binding affinity in bioactive molecules, while the hydroxymethyl group allows for further derivatization, enabling the introduction of additional functional groups. Its stability under various reaction conditions and compatibility with common organic transformations make it a practical choice for medicinal chemistry applications. The compound is particularly useful in the development of sulfur-containing analogs, where its balanced lipophilicity and polarity contribute to improved pharmacokinetic properties in drug discovery.
(thiomorpholin-3-yl)methanol structure
(thiomorpholin-3-yl)methanol structure
Product Name:(thiomorpholin-3-yl)methanol
CAS No:58729-32-1
MF:C5H11NOS
MW:133.211940050125
CID:341099
PubChem ID:13626924
Update Time:2025-06-09

(thiomorpholin-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 3-Thiomorpholinemethanol
    • thiomorpholin-3-ylmethanol
    • (thiomorpholin-3-yl)methanol
    • AT25274
    • AKOS006353379
    • SCHEMBL1693148
    • 58729-32-1
    • Z1203733048
    • DTXSID70545332
    • EN300-122579
    • Inchi: 1S/C5H11NOS/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2
    • InChI Key: MXFNPNPWOIRFCE-UHFFFAOYSA-N
    • SMILES: S1CCNC(CO)C1

Computed Properties

  • Exact Mass: 133.05623
  • Monoisotopic Mass: 133.05613515g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 69.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 57.6Ų

Experimental Properties

  • PSA: 32.26

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(thiomorpholin-3-yl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:58729-32-1)(thiomorpholin-3-yl)methanol
Order Number:A1088487
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:32
Price ($):2580.0
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Additional information on (thiomorpholin-3-yl)methanol

Comprehensive Overview of (Thiomorpholin-3-yl)methanol (CAS No. 58729-32-1): Properties, Applications, and Industry Insights

(Thiomorpholin-3-yl)methanol (CAS No. 58729-32-1) is a sulfur-containing heterocyclic compound with a molecular structure combining thiomorpholine and a hydroxymethyl functional group. This unique architecture grants it versatile chemical properties, making it valuable in pharmaceutical synthesis, agrochemical development, and material science. The compound's CAS registry number 58729-32-1 serves as a critical identifier for researchers navigating chemical databases or regulatory documentation.

Recent trends in green chemistry and sustainable synthesis have amplified interest in sulfur-based intermediates like (thiomorpholin-3-yl)methanol. Its potential as a bioisostere in drug design—particularly for replacing oxygen atoms in morpholine analogs—has been explored in peer-reviewed studies. The hydroxymethyl group (-CH2OH) enhances water solubility, addressing a common challenge in drug delivery optimization, a topic frequently queried in pharmaceutical forums.

Analytical characterization of 58729-32-1 typically involves NMR spectroscopy (notably 1H and 13C), mass spectrometry, and HPLC purity testing. These methods confirm the compound's stability under various pH conditions—a key consideration for formulators. Industry discussions often highlight its compatibility with microwave-assisted synthesis, a technique gaining traction for reducing reaction times and energy consumption.

In material science, the thiomorpholine core of this compound contributes to the development of corrosion inhibitors and polymer modifiers. Patent literature reveals its utility in creating high-performance coatings, where the sulfur atom improves adhesion to metal substrates. Such applications align with growing searches for "advanced material additives" and "non-toxic corrosion solutions."

Regulatory profiles of (thiomorpholin-3-yl)methanol emphasize its compliance with REACH and FDA guidelines for non-hazardous intermediates. Safety Data Sheets (SDS) indicate proper handling requires standard laboratory precautions, though it lacks GHS hazard classifications—a detail frequently requested in supplier inquiries. Storage recommendations suggest inert atmospheres below 25°C to maintain stability.

The compound's synthetic routes often start from 3-thiomorpholinecarboxaldehyde via reductive amination or thiomorpholine-3-carboxylic acid derivatives. Process chemists increasingly document catalytic hydrogenation methods to improve yield—addressing a common pain point in scale-up production. These protocols respond to frequent search queries like "efficient thiomorpholine synthesis" and "cost-effective chiral building blocks."

Emerging research explores (thiomorpholin-3-yl)methanol's role in catalysis, particularly as a ligand for transition metals in cross-coupling reactions. This intersects with the booming field of C-H activation methodologies, a hot topic in academic chemistry circles. Computational studies predict its potential in asymmetric synthesis due to the stereogenic center at the 3-position.

Market analysis indicates steady demand for 58729-32-1 from contract research organizations (CROs) and generic drug manufacturers. Suppliers report heightened interest from Asia-Pacific regions, coinciding with localized pharmaceutical capacity expansions. Price volatility remains low compared to rare heterocycles, making it a practical choice for budget-conscious R&D teams.

Environmental fate studies demonstrate biodegradability of (thiomorpholin-3-yl)methanol through standardized OECD tests, a feature highlighted in ESG-focused procurement policies. Lifecycle assessments suggest lower carbon footprints than analogous petrochemical-derived intermediates—addressing sustainability KPIs increasingly prioritized by chemical enterprises.

Future applications may leverage its hydrogen-bonding capacity in supramolecular chemistry or ionic liquid formulations. Published crystal structure data reveals intermolecular interactions that could inspire novel co-crystal engineering approaches—an area garnering attention in preformulation studies for poorly soluble APIs.

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Amadis Chemical Company Limited
(CAS:58729-32-1)(thiomorpholin-3-yl)methanol
A1088487
Purity:99%
Quantity:5g
Price ($):2580.0
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